molecular formula C17H20FN3O3S B2715345 4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine CAS No. 2319639-88-6

4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine

Cat. No.: B2715345
CAS No.: 2319639-88-6
M. Wt: 365.42
InChI Key: IVEMNMDIRLEVQY-UHFFFAOYSA-N
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Description

4-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is a pyrimidine derivative characterized by a 6-methylpyrimidine core linked via a methoxy group to a piperidine ring substituted with a 2-fluorobenzenesulfonyl moiety. The presence of fluorine and sulfonyl groups in this compound suggests enhanced metabolic stability and target-binding affinity, common features in drug design .

Properties

IUPAC Name

4-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S/c1-13-10-17(20-12-19-13)24-11-14-6-8-21(9-7-14)25(22,23)16-5-3-2-4-15(16)18/h2-5,10,12,14H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEMNMDIRLEVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction involving a halogenated pyrimidine intermediate and piperidine.

    Sulfonylation: The final step involves the sulfonylation of the piperidine ring using 2-fluorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or sulfonamides.

Scientific Research Applications

4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differences:

Compound Name Pyrimidine Substituents Piperidine Substituents Molecular Weight (g/mol) Notable Features
Target Compound 6-methyl, 4-methoxy-linked piperidine 1-(2-fluorobenzenesulfonyl) ~409.4* Fluorine enhances lipophilicity and binding
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-piperidinyl, 6-methyl Unsubstituted piperidine ~218.3 Simpler structure, potential for hydrogen bonding
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine 4-chloro, 6-methyl 1-(methylsulfonyl) ~289.8 Chloro group increases electrophilicity
{4-[6-(2-Fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy]-piperidin-1-yl}-1-(3-fluoro-phenyl)-ethanone 5-methyl, 4-piperidinyloxy 1-(3-fluorophenyl)ethanone, 2-fluoro-4-methanesulfonylphenoxy ~627.6* Dual fluorinated motifs, bulky substituents
4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine 4-methoxymethyl, 2-phenyl Unsubstituted piperidine ~285.4 Phenyl group enhances aromatic interactions

*Estimated based on structural formula.

Functional Group Impact on Pharmacological Properties

  • Fluorine and Sulfonyl Groups: The 2-fluorobenzenesulfonyl group in the target compound improves metabolic stability and target affinity compared to non-fluorinated analogues like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine .
  • Chloro vs.
  • Bulkiness and Solubility : Compounds with bulky substituents, such as the dual fluorinated groups in the patent example , may exhibit reduced solubility but improved selectivity for hydrophobic binding pockets.

Biological Activity

4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is a complex organic compound with potential therapeutic applications. Its structure includes a piperidine ring, a fluorobenzenesulfonyl group, and a pyrimidine moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C17H19FN2O3S
  • Molecular Weight : 350.41 g/mol
  • CAS Number : 2877638-37-2

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorobenzenesulfonyl group enhances binding affinity to target proteins, while the piperidine and pyrimidine components facilitate molecular interactions that modulate biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures have shown antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives have been noted for their ability to induce cell death in sensitive cancer cells without a biphasic dose-response relationship .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy in therapeutic settings.

Antiproliferative Activity

A study investigating fluorinated analogs noted that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines such as HeLa and A549. The cytotoxic concentration (CC50) was determined through MTT assays, revealing effective concentrations below 1 µM for some analogs .

Table 1: Cytotoxicity Data of Fluorinated Compounds

CompoundCell LineCC50 (µM)
Analog AHeLa<0.019
Analog BA549<0.050
Analog CHepG2<0.100

Enzyme Interaction Studies

Further research has focused on the interaction of this compound with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism, and the modulation of their activity by the compound could lead to altered pharmacokinetics of co-administered drugs. Studies have shown that similar compounds can induce mRNA expression of CYP1A1 in sensitive cancer cells, suggesting a potential mechanism for enhanced drug metabolism .

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